molecular formula C15H23N3O2 B11821853 tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11821853
M. Wt: 277.36 g/mol
InChI Key: RZYMWGWREXBVQI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of carbamate esters. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a tert-butyl ester group. It is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine and pyrrolidine precursors.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.

    Introduction of the Methylamino Group: The methylamino group is introduced via a substitution reaction.

    Formation of the Carbamate Ester: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

    Hydrolysis: The carbamate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon (Pd/C), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate: This compound has a similar structure but lacks the pyridine ring, which may affect its reactivity and applications.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.

    tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: The presence of a boronate ester group in this compound provides additional reactivity for cross-coupling reactions.

These comparisons highlight the uniqueness of this compound, particularly its combination of functional groups that contribute to its versatility in various applications.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 2-[6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-6-12(18)11-7-8-13(16-4)17-10-11/h7-8,10,12H,5-6,9H2,1-4H3,(H,16,17)

InChI Key

RZYMWGWREXBVQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)NC

Origin of Product

United States

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